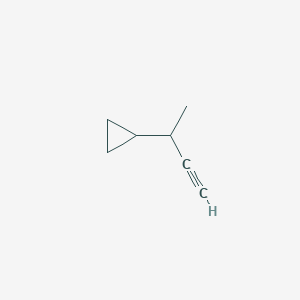

(But-3-yn-2-yl)cyclopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

but-3-yn-2-ylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-3-6(2)7-4-5-7/h1,6-7H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEYTJPOPPUMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20817475 | |

| Record name | (But-3-yn-2-yl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20817475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61441-85-8 | |

| Record name | (But-3-yn-2-yl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20817475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for but 3 Yn 2 Yl Cyclopropane and Analogous Alkynylcyclopropanes

Direct Construction of the Cyclopropane (B1198618) Ring System

A primary strategy for synthesizing alkynylcyclopropanes involves the direct formation of the three-membered ring onto a pre-existing molecule containing the alkyne moiety. This can be achieved through various cyclopropanation reactions.

Cyclopropanation of Alkenes via Carbene and Carbenoid Species

Carbene and carbenoid species are highly reactive intermediates that can add to carbon-carbon double bonds to form cyclopropanes. Several named reactions and catalytic systems have been developed to generate and utilize these species for the synthesis of alkynylcyclopropanes.

The Simmons-Smith reaction is a well-established method for cyclopropanation that utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgwikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org The electrophilic nature of the metal carbenoid means that electron-rich alkenes generally react faster than electron-poor ones. researchgate.net

A key advantage of the Simmons-Smith reaction is its compatibility with a wide range of functional groups, making it suitable for the synthesis of functionalized cyclopropanes. researchgate.nettcichemicals.com For instance, the presence of a hydroxyl group proximal to the double bond can direct the cyclopropanation to occur on the same face of the molecule. organic-chemistry.org

Modifications to the original Simmons-Smith conditions have been developed to improve reactivity and substrate scope. The Furukawa modification employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can lead to higher yields and shorter reaction times. wikipedia.orgthermofisher.com Other variations involve the use of different dihalomethanes or the addition of Lewis acids to enhance the reactivity of the carbenoid. wikipedia.org

| Reagent System | Description | Key Features |

| Classic Simmons-Smith | CH₂I₂ and Zn-Cu couple | Stereospecific, good functional group tolerance. wikipedia.orgwikipedia.orgresearchgate.net |

| Furukawa Modification | CH₂I₂ and Et₂Zn | Increased reactivity and often better yields. wikipedia.orgthermofisher.com |

| Charette Modification | RXZnCH₂Y (tunable reagents) | Allows for cyclopropanation of unfunctionalized alkenes. organic-chemistry.org |

Diazo compounds, such as diazomethane (B1218177) and ethyl diazoacetate, serve as precursors to carbenes, which can then react with alkenes to form cyclopropanes. wikipedia.orgnih.gov This process can occur through a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, followed by the extrusion of nitrogen gas upon thermal or photochemical treatment to yield the cyclopropane. wikipedia.org

The use of diazo compounds offers a versatile route to a variety of substituted cyclopropanes, including those bearing ester and cyano groups. researchgate.netrochester.edu However, the hazardous nature of many diazo compounds, particularly diazomethane, necessitates careful handling. tcichemicals.com Recent research has focused on the development of safer in situ generation methods and the use of more stable diazo precursors. rochester.eduorganic-chemistry.org For example, alkynyl hydrazones have been synthesized from 2-oxo-3-butynoates and hydrazine (B178648) and subsequently converted to alkynyl diazoacetates under mild oxidative conditions. organic-chemistry.org These can then undergo copper-catalyzed carbene transfer reactions to produce alkynyl cyclopropane carboxylates. organic-chemistry.org

Transition metal catalysts, particularly those based on rhodium(II), are highly effective at promoting carbene transfer from diazo compounds to alkenes. nih.govtaylorfrancis.com These reactions proceed through the formation of a metal-carbene intermediate, which is more stable and selective than the free carbene. taylorfrancis.com Rhodium(II) carboxylates are among the most effective catalysts for these transformations. taylorfrancis.com

Rhodium-catalyzed cyclopropanation reactions are known for their high efficiency and stereoselectivity. nih.govrsc.org By using chiral rhodium catalysts, it is possible to achieve enantioselective cyclopropanation, leading to the formation of optically active cyclopropane products. nih.gov This approach has been successfully applied to the synthesis of a variety of complex molecules.

Recent advancements have expanded the scope of metal-catalyzed carbene transfer to include the synthesis of alkynylcyclopropanes. For instance, a two-step methodology has been developed for the alkynylcyclopropanation of alkenes, which involves the rhodium(II)-catalyzed decarbenation of 7-alkynyl cycloheptatrienes. acs.org This method generates rhodium(II)-alkynylcarbene intermediates that react with alkenes to form the desired cyclopropanes. acs.orgnih.gov

| Catalyst System | Diazo Precursor | Substrate | Key Features |

| Rh₂(OAc)₄ | Ethyl diazoacetate | Styrene | High efficiency and selectivity. taylorfrancis.com |

| Chiral Rh(II) catalysts | Aryl diazoacetates | Electron-deficient alkenes | High enantioselectivity. nih.govrsc.org |

| Rh(II) catalysis | 7-alkynyl cycloheptatrienes | Various alkenes | Forms alkynylcyclopropanes via decarbenation. acs.orgnih.gov |

Cycloalkylation Approaches (e.g., Double Alkylation of CH-acids)

An alternative to carbene-based methods is the construction of the cyclopropane ring through cycloalkylation reactions. A common strategy involves the double alkylation of a compound with an acidic C-H bond (a CH-acid) using a 1,2-dihaloethane or a similar dielectrophile. This method is a form of intramolecular cyclization where a carbanion, generated by deprotonation of the CH-acid, displaces two leaving groups on the dielectrophile to form the three-membered ring.

While this approach is a fundamental method for forming cyclopropane rings, its application to the synthesis of alkynylcyclopropanes requires careful selection of the starting materials to incorporate the alkyne functionality.

Kulinkovich and Related Cyclopropanol (B106826) Synthesis Reactions

The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate. organic-chemistry.orgacsgcipr.org This intermediate then reacts with the ester to form the cyclopropanol product. organic-chemistry.org

A significant advantage of the Kulinkovich reaction is its ability to generate highly substituted cyclopropanols. rsc.org The reaction can be rendered catalytic in titanium by using an excess of the Grignard reagent. organic-chemistry.org The scope of the reaction has been extended to include the synthesis of cyclopropylamines from amides and nitriles. acsgcipr.orgsynarchive.com

While the direct synthesis of (but-3-yn-2-yl)cyclopropane via the Kulinkovich reaction is not straightforward, the resulting cyclopropanols can serve as versatile intermediates that can be further functionalized to introduce the desired alkyne group. For instance, the hydroxyl group can be converted into a good leaving group, followed by a substitution reaction with an appropriate alkynyl nucleophile.

| Reaction | Substrate | Reagents | Product |

| Kulinkovich Reaction | Ester | Grignard reagent, Ti(O-i-Pr)₄ | Cyclopropanol wikipedia.orgorganic-chemistry.org |

| de Meijere Variation | Amide | Grignard reagent, Ti(O-i-Pr)₄ | Cyclopropylamine (B47189) synarchive.com |

| Szymoniak Variation | Nitrile | Grignard reagent, Ti(O-i-Pr)₄ | Primary cyclopropylamine synarchive.com |

Stereoselective and Enantioselective Cyclopropanation Strategies

Achieving stereocontrol in the synthesis of substituted cyclopropanes is of paramount importance, particularly when targeting chiral molecules for applications in medicinal chemistry and materials science. Various catalytic systems have been developed to facilitate the enantioselective and diastereoselective cyclopropanation of alkenes.

Transition metal catalysis, particularly with rhodium, copper, and gold complexes, has proven to be a powerful tool for asymmetric cyclopropanation. Chiral dirhodium(II) carboxylates, for instance, are effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer to alkenes, often proceeding with high levels of stereocontrol. The choice of chiral ligand on the metal center is crucial in dictating the stereochemical outcome of the reaction.

In addition to metal-based catalysts, biocatalysis has emerged as a valuable approach for enantioselective cyclopropanation. Engineered enzymes, such as variants of cytochrome P450, can catalyze the cyclopropanation of alkenes with diazo reagents, affording products with high enantiomeric excess. This method offers the advantage of operating under mild, environmentally benign conditions.

The substrate-directed approach is another effective strategy for controlling stereoselectivity. The presence of a chiral auxiliary or a directing group on the alkene substrate can influence the trajectory of the incoming carbene, leading to the preferential formation of one diastereomer.

A summary of representative stereoselective cyclopropanation strategies is presented in the table below.

| Catalyst System | Carbene Precursor | Alkene Substrate | Key Features |

| Chiral Dirhodium(II) Carboxylates | Diazoacetates | Styrenes, Dienes | High enantioselectivity and diastereoselectivity. |

| Chiral Copper-bis(oxazoline) Complexes | Ethyl diazoacetate | Olefins | Good to excellent enantioselectivity. |

| Gold(I)-Carbene Complexes | Propargylic esters | Olefins | Access to polysubstituted cyclopropanes. nih.gov |

| Engineered Cytochrome P450 | Diazoacetonitrile | Styrenes | High enantioselectivity and diastereoselectivity under mild conditions. |

Installation or Modification of the But-3-yn-2-yl Moiety

The introduction and subsequent modification of the but-3-yn-2-yl group are critical steps in the synthesis of the target molecule and its analogs. This can be achieved through various coupling reactions and functional group interconversions.

Coupling Reactions for Alkyne Introduction

Cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, and several methods are well-suited for the introduction of an alkyne moiety onto a cyclopropane ring or vice versa.

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This methodology has been extended to include the coupling of terminal alkynes with cyclopropyl (B3062369) halides, providing a direct route to alkynylcyclopropanes. Copper(I) is typically used as a co-catalyst, although copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.

The Negishi coupling , another palladium- or nickel-catalyzed reaction, involves the coupling of an organozinc reagent with an organic halide. This method is known for its high functional group tolerance and has been successfully employed for the synthesis of aryl- and vinylcyclopropanes. By utilizing a cyclopropylzinc reagent and an alkynyl halide, or an alkynylzinc reagent and a cyclopropyl halide, the desired alkynylcyclopropane can be constructed.

These coupling strategies offer a convergent approach to the synthesis of this compound, where the cyclopropane and alkyne fragments are prepared separately and then joined in a later step.

| Coupling Reaction | Cyclopropane Precursor | Alkyne Precursor | Catalyst System |

| Sonogashira Coupling | Cyclopropyl halide | Terminal alkyne (e.g., propyne) | Palladium catalyst, Copper(I) co-catalyst (optional) |

| Negishi Coupling | Cyclopropyl halide/triflate | Alkynylzinc reagent | Palladium or Nickel catalyst |

| Negishi Coupling | Cyclopropylzinc reagent | Alkynyl halide | Palladium or Nickel catalyst |

Functional Group Interconversions on the Alkyne Chain

Once the alkynylcyclopropane core is assembled, the alkyne chain can be further modified to introduce additional functionality or to elaborate the structure. The terminal alkyne provides a versatile handle for a variety of transformations.

For instance, the terminal proton of a 1-alkynylcyclopropane can be deprotonated with a strong base to generate a nucleophilic acetylide. This acetylide can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to extend the alkyne chain. In the context of synthesizing this compound, a cyclopropylacetylide could be reacted with a methylating agent.

Furthermore, the triple bond itself can undergo a range of addition reactions. Hydration of the alkyne, typically catalyzed by mercury(II) salts or other transition metal complexes, can yield a methyl ketone adjacent to the cyclopropane ring. Partial reduction of the alkyne to either a cis- or trans-alkene can be achieved with high stereoselectivity using specific reagents such as Lindlar's catalyst or sodium in liquid ammonia (B1221849), respectively. Complete reduction to the corresponding alkylcyclopropane is also readily accomplished via catalytic hydrogenation.

Convergent and Divergent Synthetic Strategies for this compound

The synthesis of this compound and its analogs can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

In contrast, a divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of related compounds. For the synthesis of analogous alkynylcyclopropanes, a common precursor such as cyclopropylacetylene (B33242) could be synthesized. From this central building block, a library of derivatives can be generated through various reactions. For example, deprotonation of cyclopropylacetylene followed by reaction with different electrophiles (e.g., methyl iodide to form the but-3-yn-2-yl group, or other alkyl halides) would lead to a range of substituted alkynylcyclopropanes. This approach is particularly useful for generating a series of analogs for structure-activity relationship studies in drug discovery.

Advanced Methodologies for Alkynylcyclopropane Synthesis

Beyond classical cyclopropanation and coupling strategies, advanced catalytic methodologies have been developed for the efficient and selective synthesis of alkynylcyclopropanes.

Rhodium(II)-Catalyzed Alkynylcyclopropanation of Alkenes via Decarbenation

A notable advanced methodology involves the rhodium(II)-catalyzed alkynylcyclopropanation of alkenes through the decarbenation of 7-alkynylcycloheptatrienes. nih.govacs.orgiciq.orgnih.govthieme-connect.com This approach circumvents the use of potentially hazardous diazo compounds, which are common carbene precursors.

The reaction proceeds via a retro-Buchner reaction, where the 7-alkynylcycloheptatriene, in the presence of a rhodium(II) catalyst, eliminates a molecule of benzene (B151609) to generate a rhodium-alkynylcarbene intermediate. This highly reactive species is then trapped by an alkene to form the desired alkynylcyclopropane. nih.govacs.org A key advantage of this method is the ability to avoid side reactions, such as 6-endo-dig cyclization or ring-contraction, which can be problematic with other metal catalysts like gold(I). nih.govacs.org

This methodology exhibits a broad substrate scope, tolerating a wide variety of substituents on both the alkyne and the alkene. thieme-connect.com This allows for the synthesis of a diverse library of alkynylcyclopropanes, including those with complex and drug-like molecular architectures. nih.govacs.org The reaction generally proceeds with good to excellent yields and diastereoselectivity, favoring the formation of the cis-alkynylcyclopropane. acs.org

The mechanism of this transformation has been investigated through both experimental studies and DFT calculations, providing a rationale for the unique selectivity observed with rhodium(II) catalysts compared to other metals. nih.govacs.org

| Catalyst | Carbene Precursor | Alkene Substrate | Key Features |

| Rhodium(II) tetra-trifluoroacetate ([Rh2(TFA)4]) | 7-Alkynylcycloheptatrienes | Styrenes, various mono- and disubstituted alkenes | Avoids diazo compounds, broad substrate scope, high cis-diastereoselectivity. nih.govacs.orgthieme-connect.com |

Photoinduced and Radical-Mediated Cyclopropane Formation

The formation of alkynylcyclopropanes, including this compound, can be achieved through various modern synthetic strategies that employ light or radical intermediates to construct the cyclopropane ring. These methods offer alternatives to traditional cyclopropanation reactions and often proceed under mild conditions.

Visible-light-mediated cyclopropanation has emerged as a robust method for synthesizing diverse cyclopropane structures. researchgate.net These reactions can be broadly categorized into photochemical cyclopropanation using carbene transfer and photocatalytic radical cyclopropanation. researchgate.net In some approaches, direct light activation of reagents like hypervalent iodine can generate reactive radical cations from arylcyclopropanes, which can then undergo alkynylation. rsc.org Another strategy involves the photomediated reaction of alkynes with cycloalkanes, where a photochemically generated cycloalkyl radical adds to the alkyne. rsc.org

Radical cascade cyclization reactions are also an efficient pathway for constructing polycyclic systems that may contain cyclopropane motifs. researchgate.net For instance, the generation of cyclopropyl radicals from readily available precursors like cyclopropyl halides has been utilized in non-enantioselective functionalization reactions to access a variety of racemic cyclopropane compounds. sustech.edu.cn Furthermore, visible-light photoredox catalysis can be used for the radical-polar crossover cyclization of allenes with carboxylic acids to build functionalized vinyl cyclopropanes. researchgate.net The development of these methods is significant due to the utility of 1,1-aryl-alkynyl cyclopropanes as valuable building blocks in medicinal and synthetic chemistry. rsc.org

A notable reaction is the boronyl radical-catalyzed [3+2] cycloaddition of cyclopropanes and alkynes, which proceeds under metal-free conditions to yield polysubstituted bicyclo[3.1.0]hexanes. researchgate.net This highlights the power of radical-mediated strategies to rapidly assemble complex molecular architectures.

Table 1: Examples of Photoinduced and Radical-Mediated Reactions This table is generated based on principles and reaction types discussed in the cited literature and serves as an illustrative example.

| Reaction Type | Reactants | Catalyst/Mediator | Product Type | Reference |

| C-C Alkynylation | Arylcyclopropane, Alkynylating Agent | Hypervalent Iodine Reagent (light-activated) | Aryl-Alkynyl Cyclopropane | rsc.org |

| Radical Addition | Alkyne, Cycloalkane | Benzophenone (photomediator) | Vinyl Cycloalkane | rsc.org |

| [3+2] Cycloaddition | Cyclopropane, Alkyne | Boronyl Radical Catalyst | Bicyclo[3.1.0]hexane | researchgate.net |

| Radical Cyclization | Allene, Carboxylic Acid | Visible-light Photoredox Catalyst | Vinyl Cyclopropane | researchgate.net |

Modular Approaches to Enantiomerically Enriched Cyclopropanes

The synthesis of specific stereoisomers of alkynylcyclopropanes is crucial for their application in pharmaceuticals and as chiral building blocks. Modular and enantioselective methods allow for the controlled construction of these valuable molecules.

One powerful strategy is the enantioconvergent radical cross-coupling of racemic cyclopropyl halides with terminal alkynes, catalyzed by copper. sustech.edu.cn This method utilizes a prochiral cyclopropyl radical, generated from either enantiomer of the starting material, which is then intercepted by a chiral catalyst to produce an enantioenriched cyclopropane product. sustech.edu.cn The success of this approach hinges on using hard chiral N,N,N-ligands with Cu(II) salts, which promotes the desired cross-coupling over side reactions. sustech.edu.cn This protocol is notable for its broad substrate scope, providing access to a range of enantioenriched cyclopropanes with one to three stereocenters. sustech.edu.cn

Another significant advancement is the use of cobalt(II)-based metalloradical catalysis. nih.govacs.org This system can activate α-alkynyldiazomethanes, generated in situ, to perform highly asymmetric cyclopropanation of a wide variety of alkenes. nih.govacs.org The reaction proceeds through a stepwise radical mechanism involving a unique α-metalloradical intermediate. nih.govacs.org By employing a D₂-symmetric chiral amidoporphyrin as the ligand, this method delivers alkynyl cyclopropanes in high yields with excellent diastereoselectivity and enantioselectivity. nih.gov The resulting enantioenriched alkynyl cyclopropanes are versatile intermediates for further stereospecific transformations. nih.govacs.org

These modular approaches, where the alkyne, alkene/cyclopropyl precursor, and chiral catalyst can be varied, offer a flexible and powerful platform for synthesizing a diverse library of optically active alkynylcyclopropanes.

Table 2: Performance of a Co(II)-Catalyzed Asymmetric Radical Cyclopropanation Data synthesized from findings described in the source literature for illustrative purposes.

| Alkene Substrate | Diazo Precursor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Styrene | 1-Diazo-3-(triisopropylsilyl)prop-2-yne | High | >20:1 | >95 | nih.govacs.org |

| 4-Methylstyrene | 1-Diazo-3-(triisopropylsilyl)prop-2-yne | High | >20:1 | >95 | nih.govacs.org |

| 1-Octene | 1-Diazo-3-(triisopropylsilyl)prop-2-yne | High | >20:1 | >95 | nih.govacs.org |

Precursor Synthesis and Building Block Utilization (e.g., 4-Triisopropylsilyl-3-butyn-2-ol as a model)

The synthesis of complex alkynylcyclopropanes relies on the availability of well-defined precursors and building blocks. Silyl-protected alkynyl alcohols, such as 4-triisopropylsilyl-3-butyn-2-ol, serve as exemplary and highly useful starting materials in these synthetic campaigns. The triisopropylsilyl (TIPS) group is a bulky protecting group that prevents unwanted reactions of the terminal alkyne's acidic proton and can be removed under specific conditions later in the synthesis.

The synthesis of 4-triisopropylsilyl-3-butyn-2-ol can be accomplished through established procedures. orgsyn.org For instance, the racemic version, (rac)-4-triisopropylsilyl-3-butyn-2-ol, can be prepared and subsequently oxidized using manganese dioxide (MnO₂) to yield the corresponding ketone, 4-triisopropylsilyl-3-butyn-2-one. orgsyn.org

This ketone is a key intermediate for accessing enantiomerically enriched versions of the alcohol. Through asymmetric transfer hydrogenation, using a chiral ruthenium catalyst, 4-triisopropylsilyl-3-butyn-2-one can be reduced to the optically active (S)-4-triisopropylsilyl-3-butyn-2-ol with high enantiomeric excess. orgsyn.org A detailed procedure published in Organic Syntheses outlines this process, starting from the oxidation of the racemic alcohol to the ketone, followed by the asymmetric reduction. orgsyn.org The enantiomeric purity of the final product can be determined by techniques such as ¹⁹F NMR analysis of its Mosher ester derivative. orgsyn.org

Table 3: Synthesis of (S)-4-Triisopropylsilyl-3-butyn-2-ol Based on the procedure reported in Organic Syntheses, Vol. 84, p.120.

| Step | Reactant | Reagent(s) | Product | Key Details | Reference |

| 1. Oxidation | (rac)-4-Triisopropylsilyl-3-butyn-2-ol | MnO₂, CH₂Cl₂ | 4-Triisopropylsilyl-3-butyn-2-one | Reaction stirred at room temperature. | orgsyn.org |

| 2. Asymmetric Reduction | 4-Triisopropylsilyl-3-butyn-2-one | Isopropyl alcohol, RuCl(S,S)-TsDPEN | (S)-4-Triisopropylsilyl-3-butyn-2-ol | Yields optically active alcohol with >95:5 er. | orgsyn.org |

Once synthesized, these chiral propargyl alcohol building blocks can be utilized in a variety of subsequent reactions, including as precursors for the α-alkynyldiazomethanes used in the metalloradical cyclopropanations described previously, thereby enabling the synthesis of complex, optically active molecules like this compound derivatives. nih.govacs.org

Chemical Transformations and Reaction Pathways of but 3 Yn 2 Yl Cyclopropane

Cyclopropane (B1198618) Ring Reactivity

The high degree of angle and torsional strain in the cyclopropane ring (approximately 115 kJ/mol) makes it behave somewhat like a π-bond, enabling it to undergo reactions that are not typical for other cycloalkanes. The presence of the adjacent alkynyl group can influence this reactivity, either by providing a handle for chelation to a metal catalyst or by participating in concerted or stepwise electronic reorganizations.

Ring-Opening Reactions of Alkynylcyclopropanes

Alkynylcyclopropanes can undergo ring-opening reactions through various mechanisms, often initiated by electrophiles, nucleophiles, or metal catalysts. These reactions relieve the ring strain and lead to the formation of diverse acyclic or larger cyclic structures. The specific outcome of these reactions is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions employed. For instance, alkyne-substituted cyclopropanes are utilized as starting materials for synthetic methods involving ring-expansion and ring-opening processes nih.gov.

Lewis acids can activate the cyclopropane ring towards nucleophilic attack, leading to its opening. This strategy is particularly effective for donor-acceptor (D-A) cyclopropanes, where one substituent can stabilize a positive charge (donor) and another can stabilize a negative charge (acceptor). In these systems, Lewis acids coordinate to the acceptor group, facilitating the cleavage of a distal cyclopropane bond and generating a 1,3-dipole equivalent, which can then be trapped by a nucleophile.

While (but-3-yn-2-yl)cyclopropane is not a classical donor-acceptor cyclopropane, the alkyne can modulate the ring's electronic properties. Lewis acid-catalyzed ring-opening reactions have been demonstrated for D-A cyclopropanes with various nucleophiles. For instance, Yb(OTf)₃ catalyzes the regioselective 1,3-aminothiolation of D-A cyclopropanes using sulfenamides, proceeding through the insertion of a C-C σ-bond of the cyclopropane into the S-N σ-bond of the sulfenamide (B3320178) acs.org. Similarly, stereospecific [3+2] cycloadditions of D-A cyclopropanes with aldehydes can be catalyzed by Lewis acids, proceeding through an intimate ion pair mechanism with inversion of configuration at the donor site acs.org. Although these examples involve cyclopropanes with strong donor and acceptor groups, they illustrate the general principle of Lewis acid activation for ring-opening.

Gold catalysts have also been shown to effect the ring-opening of alkynylcyclopropanes, such as 2-(1-alkynyl-cyclopropyl)pyridines, with nucleophiles acs.org. In this case, the pyridine (B92270) nitrogen likely acts as an internal donor group, assisting in the activation of the cyclopropane ring by the gold catalyst.

The strained cyclopropane ring can be opened by direct nucleophilic attack, particularly if the ring is "activated" by an appropriate substituent. While the alkynyl group in this compound is not a strong activating group in the same way as a nitro or ester group, it can influence the regioselectivity of the attack.

Studies on activated cyclopropanes demonstrate the feasibility of ring-opening with heteroatom nucleophiles. A mild procedure for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with various amine nucleophiles has been developed, which proceeds at room temperature nih.govresearchgate.net. Palladium-catalyzed ring-opening reactions of cyclopropanated oxabicyclic alkenes with primary, secondary, and tertiary alcohol nucleophiles have also been reported, yielding highly substituted dihydronaphthalenols beilstein-journals.org. Another example involves the synthesis of 2,3,4-trisubstituted pyrroles through the ring-opening cyclization of alkylidenecyclopropyl ketones with amines organic-chemistry.org. This reaction is proposed to proceed via distal cleavage of a C-C bond in the cyclopropane ring organic-chemistry.org.

These examples show that under catalytic conditions, both amine and alcohol nucleophiles can effectively open activated cyclopropane rings. The application of these methods to less activated systems like this compound would likely require more forcing conditions or specific catalytic activation.

Ring-Expansion and Rearrangement Processes

Thermally or catalytically induced rearrangements of substituted cyclopropanes are common transformations driven by the release of ring strain. The presence of unsaturated substituents, such as vinyl or alkynyl groups, provides pathways for pericyclic or metal-mediated rearrangements.

The divinylcyclopropane–cycloheptadiene rearrangement is a classic nih.govnih.gov-sigmatropic (or Cope) rearrangement that converts a cis-1,2-divinylcyclopropane into a cyclohepta-1,4-diene. This reaction is a powerful tool for the construction of seven-membered rings. An alkynyl group can be considered electronically analogous to a vinyl group, raising the possibility of similar rearrangements for substrates like 1-vinyl-2-alkynyl-cyclopropanes.

While the direct analog involving this compound is not explicitly documented, related rearrangements are well-established. The vinylcyclopropane-cyclopentene rearrangement, a beilstein-journals.orgnih.gov-sigmatropic shift, converts a vinylcyclopropane (B126155) into a cyclopentene, typically at high temperatures wikipedia.org. Heteroatomic versions of these rearrangements are also known, such as the Cloke-Wilson rearrangement, where cyclopropyl (B3062369) ketones or imines rearrange to form dihydrofurans or pyrrolines, respectively nih.gov. These reactions underscore the propensity of substituted cyclopropanes to undergo ring-expanding rearrangements. Gold-catalyzed rearrangements of substrates containing both vinyl and alkynyl groups attached to a cyclopropane ring (1-alkenyl-2-alkynylcyclopropanes) have been reported, leading to various reaction pathways and products acs.org.

Alkynylcyclopropanes can undergo a variety of other rearrangements depending on their substitution pattern and the conditions applied. Metal catalysis, in particular, has enabled a diverse range of transformations.

Rhodium(II) catalysts have been shown to be effective for the rearrangement of alkynylcyclopropanes. For example, rhodium(II) catalysis can circumvent undesired cycloisomerization pathways that are often observed with gold catalysts, allowing for the development of clean alkynylcyclopropanation reactions nih.govacs.org. In some cases, metal-catalyzed reactions of 7-alkynyl cycloheptatrienes, which can be considered precursors to alkynyl carbenes, lead to rearrangements instead of cyclopropanations nih.govacs.org.

Gold catalysis has also been employed for the rearrangement of alkynyl donor-acceptor cyclopropanes to produce highly functionalized alkylidenecyclopentenes acs.org. Furthermore, rearrangements of 1-alkynylcyclopropanols to 3-substituted 2-cyclopentenones have been reported, showcasing another pathway for ring expansion and functionalization researchgate.net.

The table below summarizes the types of chemical transformations discussed for alkynylcyclopropanes and their analogs.

| Transformation Type | Sub-Type | Initiator/Catalyst | Key Feature | Product Type |

| Ring-Opening | Lewis Acid-Initiated | Lewis Acids (e.g., Yb(OTf)₃, Au complexes) | Activation of the cyclopropane ring towards nucleophilic attack. | Acyclic functionalized compounds |

| With Heteroatom Nucleophiles | Lewis Acids, Palladium catalysts | Nucleophilic attack by amines or alcohols on an activated cyclopropane ring. | γ-amino alcohols, dihydronaphthalenols | |

| Rearrangement | Divinylcyclopropane Analog | Thermal, Metal Catalysts (e.g., Gold) | Cope-like nih.govnih.gov-sigmatropic shift involving an unsaturated substituent. | Seven-membered rings or other rearranged products |

| Other Rearrangements | Thermal, Metal Catalysts (e.g., Rhodium, Gold) | Various pathways including ring expansion and isomerization. | Cyclopentenes, cyclopentenones, etc. |

Alkyne Moiety Reactivity of this compound

The chemical behavior of this compound is dominated by the reactivity of its two key functional groups: the strained cyclopropane ring and the carbon-carbon triple bond (alkyne). The alkyne moiety, with its two π-bonds, is a region of high electron density, making it susceptible to a variety of addition reactions and metal-catalyzed transformations. This section focuses exclusively on the reactions that target the triple bond.

Concerted Addition Reactions (e.g., Hydrogenation, Hydroboration)

Concerted additions to the alkyne group involve the simultaneous formation of multiple new bonds in a single mechanistic step. These reactions are often stereospecific and are fundamental for converting the alkyne into either an alkene or a fully saturated alkane.

Hydrogenation: The catalytic hydrogenation of the triple bond in this compound can lead to different products depending on the catalyst and reaction conditions employed. Complete reduction of the alkyne to the corresponding alkane, (Butan-2-yl)cyclopropane, can be achieved using powerful catalysts such as platinum, palladium on carbon (Pd/C), or Raney nickel. libretexts.org

Alternatively, the reaction can be controlled to stop at the alkene stage. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), facilitates the syn-addition of one equivalent of hydrogen, yielding the cis-alkene, (Z)-(But-3-en-2-yl)cyclopropane. libretexts.org Conversely, reduction using sodium metal in liquid ammonia (B1221849) favors a radical-anion intermediate mechanism, resulting in the anti-addition of hydrogen and the formation of the trans-alkene, (E)-(But-3-en-2-yl)cyclopropane. libretexts.org

Hydroboration-Oxidation: The hydroboration of the internal alkyne in this compound, followed by oxidative workup, is a powerful method for producing ketones. To prevent a second hydroboration from occurring on the intermediate alkenylborane, a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is typically used. libretexts.orgwikipedia.org The reaction proceeds via a concerted syn-addition of the B-H bond across the triple bond. libretexts.org Subsequent oxidation of the resulting alkenylborane with hydrogen peroxide in a basic solution yields an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, producing 1-cyclopropylbutan-2-one. masterorganicchemistry.com

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Complete Hydrogenation | H₂, Pd/C (or Pt, Raney Ni) | (Butan-2-yl)cyclopropane | Reduces alkyne to alkane. libretexts.org |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | (Z)-(But-3-en-2-yl)cyclopropane | Stereospecific syn-addition; stops at the alkene stage. libretexts.org |

| Dissolving Metal Reduction (trans) | Na, NH₃ (l) | (E)-(But-3-en-2-yl)cyclopropane | Stereospecific anti-addition; produces the trans-alkene. libretexts.org |

| Hydroboration-Oxidation | 1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOH | 1-Cyclopropylbutan-2-one | Anti-Markovnikov addition of borane followed by tautomerization to a ketone. masterorganicchemistry.com |

Metal-Catalyzed Transformations of the Triple Bond (e.g., Sonogashira coupling, Au(III)-catalyzed hydration)

Transition metals are widely used to catalyze transformations of alkynes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While this compound is an internal alkyne, its terminal alkyne analogue, (Ethynyl)cyclopropane, is an excellent substrate for this reaction. This reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt, such as cuprous iodide, in the presence of an amine base. organic-chemistry.org This methodology is highly valuable for synthesizing more complex alkynylcyclopropane derivatives, which are important building blocks in medicinal chemistry and materials science. acs.orgnih.gov

Au(III)-Catalyzed Hydration: The hydration of alkynes can be effectively catalyzed by gold salts. Gold(I) and gold(III) complexes act as powerful π-acids, activating the alkyne toward nucleophilic attack by water. mdpi.com For an internal alkyne like this compound, gold-catalyzed hydration leads to the formation of a ketone. The reaction proceeds through the formation of an enol intermediate, which then tautomerizes to the corresponding ketone. mdpi.com Studies on related aryl-substituted cyclopropyl acetylenes have shown that gold-catalyzed hydration provides exclusively cyclopropyl methyl ketones, indicating a high degree of regioselectivity and chemoselectivity, avoiding rearrangements of the cyclopropane ring. acs.org

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Ar-X (or Vinyl-X), Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Aryl/Vinyl-substituted alkynylcyclopropane | Forms a new C(sp)-C(sp²) bond; requires a terminal alkyne. libretexts.org |

| Au(III)-Catalyzed Hydration | H₂O, Au(III) catalyst | Cyclopropyl Ketone | Efficient hydration under mild conditions; avoids ring-opening. acs.org |

Radical Reactions Involving the Alkyne

The alkyne triple bond can also participate in radical addition reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. A key feature of radical additions to alkynes is their regioselectivity, which is often complementary to that of electrophilic additions.

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| Radical Addition of HBr | HBr, ROOR (peroxides) | Bromoalkenyl-cyclopropane | Proceeds via a radical chain mechanism; typically anti-Markovnikov regioselectivity. mdpi.com |

Chemoselectivity and Regioselectivity in Dual Functionalized Systems

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org In a molecule such as this compound, the presence of both a reactive alkyne and a strained cyclopropane ring presents a challenge and an opportunity for selective synthesis. The desired outcome of a reaction often depends on the ability to target one functional group while leaving the other intact.

The high ring strain of the cyclopropane makes its C-C sigma bonds susceptible to cleavage under certain conditions, particularly with transition metals or in radical reactions. rsc.orgbeilstein-journals.org However, the π-bonds of the alkyne are generally more accessible and reactive towards a wide range of reagents, including electrophiles, nucleophiles, radicals, and especially transition metal catalysts.

Many of the reactions discussed, such as catalytic hydrogenation, hydroboration, and gold-catalyzed hydration, exhibit high chemoselectivity for the alkyne moiety. Transition metal catalysts, particularly soft, π-acidic metals like palladium, rhodium, and gold, have a strong affinity for the electron-rich triple bond and can activate it without disturbing the cyclopropane ring. acs.orgnih.gov For example, Rh(II) complexes have been shown to be uniquely chemoselective for catalyzing reactions via alkynylcarbene intermediates, avoiding pathways that would involve the cyclopropane ring itself. acs.orgnih.gov This inherent preference allows for the selective functionalization of the alkyne, demonstrating the power of catalyst control in directing the outcome of reactions in polyfunctional molecules.

Derivatization and Further Synthetic Utility of Alkynylcyclopropanes as Intermediates

Alkynylcyclopropanes, including this compound, are highly versatile synthetic intermediates. nih.gov The ability to selectively transform the alkyne group, as detailed above, generates a new class of functionalized cyclopropanes that serve as valuable building blocks for more complex molecular architectures.

The products of these transformations have significant synthetic potential:

Alkenylcyclopropanes , formed via partial hydrogenation, can undergo further alkene-specific reactions such as epoxidation, dihydroxylation, or serve as partners in cycloaddition reactions.

Cyclopropyl ketones , produced from hydration or hydroboration-oxidation, are key intermediates. The carbonyl group can be targeted for nucleophilic additions (e.g., Grignard or organolithium reagents), reductions to alcohols, or converted into other functional groups via reactions like the Wittig olefination.

Complex Alkynylcyclopropanes , synthesized through methods like the Sonogashira coupling, can be used in further coupling reactions or participate in intramolecular cyclizations to build polycyclic systems. acs.org

Beyond the reactivity of the functionalized side chain, the alkynylcyclopropane unit itself is a precursor for various skeletal rearrangements. Under the influence of specific catalysts or reaction conditions, these molecules can undergo ring-expansion or ring-opening reactions. For instance, a copper-catalyzed cycloaddition followed by a silver-catalyzed rearrangement can convert alkynyl cyclopropanes into highly substituted cyclobutenes. nih.gov This demonstrates that the initial derivatization of the alkyne can be a prelude to more profound structural modifications, making alkynylcyclopropanes powerful and flexible intermediates in organic synthesis. nih.gov

Mechanistic Investigations of Reactions Involving but 3 Yn 2 Yl Cyclopropane

Detailed Reaction Mechanisms for Cyclopropane (B1198618) Formation

The synthesis of alkynyl-substituted cyclopropanes, such as (but-3-yn-2-yl)cyclopropane, is often achieved through the reaction of an alkene with a carbene or a carbenoid. The nature of this reactive intermediate is fundamental to the mechanism and stereochemical outcome of the cyclopropanation.

Carbenes (R₂C:) are neutral, divalent carbon species with six valence electrons, making them highly reactive electrophiles. libretexts.org They can be generated from various precursors, including diazo compounds and haloforms. libretexts.orgyoutube.com For instance, dichlorocarbene (:CCl₂) can be formed in situ from chloroform via alpha-elimination using a strong base. libretexts.orgyoutube.com The reaction of a carbene with an alkene is typically a concerted process where the carbene adds across the double bond in a single step, leading to a stereospecific outcome where the stereochemistry of the alkene is retained in the cyclopropane product. youtube.commasterorganicchemistry.com

In contrast, carbenoids are metal-complexed reagents that behave like carbenes but are not free carbenes. libretexts.org The Simmons-Smith reaction is a classic example, utilizing a carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), formed from diiodomethane (B129776) and a zinc-copper couple. libretexts.orgyoutube.com Carbenoids are generally more stable and selective than free carbenes. While the exact mechanism can be complex, the reaction is also stereospecific, proceeding through a concerted "butterfly" transition state.

Recent advancements have also demonstrated metal-free methods for generating carbenes directly from alkynes, which then undergo intramolecular cyclopropanation. acs.orgnih.gov Furthermore, transition metals, particularly rhodium(II) complexes, are highly effective in catalyzing carbene transfer reactions from precursors like 7-alkynyl-1,3,5-cycloheptatrienes. acs.orgnih.gov These reactions proceed via the formation of electrophilic rhodium(II)-alkynylcarbene intermediates that are then trapped by alkenes to furnish the desired alkynyl cyclopropanes. acs.orgnih.gov

| Intermediate Type | Typical Precursor(s) | Key Characteristics | Reaction Example |

| Free Carbene | Diazo compounds (e.g., CH₂N₂), Haloforms (e.g., CHBr₃) | Highly reactive, often generated in situ, concerted and stereospecific addition to alkenes. youtube.commasterorganicchemistry.com | Reaction of an alkene with bromoform and potassium tert-butoxide to yield a dibromocyclopropane. youtube.com |

| Carbenoid | Diiodomethane (CH₂I₂) + Zn-Cu couple | Metal-complexed carbene equivalent, more stable and selective than free carbenes, stereospecific. libretexts.org | Simmons-Smith reaction of an alkene to form a cyclopropane. youtube.com |

| Metal-Carbene | 7-alkynyl-1,3,5-cycloheptatrienes + Rh(II) catalyst | Catalytically generated, electrophilic intermediate, allows for efficient carbene transfer. acs.orgnih.gov | Rh(II)-catalyzed decarbenation-alkynylcyclopropanation sequence. acs.orgnih.gov |

The stereoselectivity observed in cyclopropanation reactions is dictated by the geometry of the transition state. For stereospecific reactions, such as those involving carbenes or the Simmons-Smith reagent, the mechanism is concerted, meaning the two new sigma bonds are formed simultaneously as the alkene pi bond breaks. youtube.commasterorganicchemistry.com This concerted pathway ensures that the original stereochemical arrangement of the substituents on the alkene is preserved in the final cyclopropane product.

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for characterizing these transition states. acs.orgnih.gov In rhodium-catalyzed cyclopropanations, for instance, the high cis-stereoselectivity observed can be rationalized by identifying attractive noncovalent interactions between the substrate and the catalyst within the transition state structure. acs.org These calculations can model the approach of the alkene to the metal-carbene complex and determine the lowest energy pathway.

Similarly, DFT calculations have been employed to shed light on the regio- and stereoselectivity of subsequent reactions like the tandem Heck–cyclopropane ring-opening. acs.orgnih.gov By modeling the potential energy surface, researchers can compare the activation energies (ΔG‡) of different transition states leading to various isomers. For example, in the ring-opening of an alkenyl cyclopropyl (B3062369) carbinol, the energy difference between transition states leading to E- and Z-isomers can explain the exclusive formation of one isomer. acs.org

| Reaction Type | Mechanistic Feature | Method of Characterization | Finding |

| Carbene Addition | Concerted Mechanism masterorganicchemistry.com | Product Stereochemical Analysis | The stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com |

| Rh(II)-Catalyzed Cyclopropanation | Attractive Noncovalent Interactions | DFT Calculations | Explains the high cis-stereoselectivity observed in the formation of disubstituted cyclopropanes. acs.org |

| Heck–Ring-Opening | Transition State Energy Comparison | DFT Calculations | A lower activation energy for one transition state over another explains the observed regio- and stereoselectivity. acs.org |

Mechanistic Aspects of Ring-Opening and Rearrangement Reactions

The strained three-membered ring of this compound makes it susceptible to ring-opening reactions under various conditions, including thermal, acidic, or metal-catalyzed activation. These reactions often proceed through high-energy cationic or radical intermediates, leading to a variety of rearranged products.

Ring-opening of cyclopropanes can be initiated by electrophiles, such as a proton in acidic media. The kinetics of acid-catalyzed cleavage of phenylcyclopropane derivatives are consistent with an A-SE2 mechanism, which involves a rate-determining protonation of the cyclopropane ring to form a cationic intermediate. marquette.edu This cation can then be trapped by a nucleophile or undergo rearrangement.

Alternatively, single-electron transfer (SET) processes can generate radical cations. For example, direct light activation of certain reagents in the presence of arylcyclopropanes can lead to a radical cation of the cyclopropane, which subsequently undergoes C-C bond cleavage. rsc.org Oxidative radical ring-opening reactions are a versatile strategy for functionalizing cyclopropanes. beilstein-journals.org These reactions can be initiated by various means, including heat or photoredox catalysis, and typically involve the formation of a carbon-centered radical on the cyclopropane ring, followed by rapid ring fission to yield a more stable alkyl radical. beilstein-journals.orglibretexts.org This radical intermediate can then participate in further transformations, such as intramolecular cyclization or atom transfer reactions. beilstein-journals.org

| Intermediate Type | Method of Generation | Subsequent Reaction Pathway |

| Cationic | Acid-catalyzed protonation (A-SE2 mechanism). marquette.edu | Nucleophilic attack, rearrangement. |

| Radical Cation | Single-electron transfer (SET) via photochemistry. rsc.org | C-C bond cleavage, rearrangement. |

| Neutral Radical | Addition of a radical initiator to an alkenylcyclopropane or H-atom abstraction. | Ring-opening to form a stabilized alkyl radical, followed by intramolecular cyclization or trapping. beilstein-journals.org |

The regioselectivity and outcome of ring-opening and rearrangement reactions are heavily influenced by both electronic and steric factors. In reactions of vinylcyclopropanes (VCPs) with unsymmetrical alkynes, for instance, steric repulsions in the transition state can dictate the regiochemical outcome. acs.org Bulky substituents on the alkyne prefer to be distal to the forming C-C bond, leading to high selectivity. acs.org

Electronic effects can modify or even reverse sterically controlled selectivity. Electron-withdrawing substituents on the alkyne can stabilize a transition state where the substituent is proximal to the forming bond, thereby decreasing or reversing the regioselectivity that would be predicted based on sterics alone. acs.org In the case of substituted arylcyclopropanes, the conformation of the molecule plays a key role. Strong steric interactions between ortho-substituents on the aryl ring and the cyclopropane can force the molecule into a "perpendicular" conformation. rsc.org This conformation minimizes the electronic interaction between the aryl π-system and the cyclopropane's Walsh orbitals, strengthening the cyclopropane C-C bonds and favoring C-H activation over ring-opening. rsc.org

Catalytic Cycles and Ligand Effects in Metal-Mediated Transformations

Transition metals are pivotal in mediating a wide array of transformations involving alkynyl cyclopropanes. The specific metal, its oxidation state, and the coordinating ligands all play crucial roles in defining the catalytic cycle and, consequently, the reaction's efficiency and selectivity.

A generic catalytic cycle for a metal-mediated transformation, such as a cross-coupling or cycloaddition reaction, typically involves several key steps: oxidative addition, migratory insertion, and reductive elimination. researchgate.net In the context of this compound, a metal catalyst can coordinate to either the alkyne or the cyclopropane ring. For example, cobalt-diphosphine catalysts can promote ring-opening coupling reactions between cyclopropanols and alkynes. rsc.org The proposed mechanism involves the formation of a cobalt cyclopropoxide, which undergoes ring opening to a homoenolate intermediate. This is followed by migratory insertion of the alkyne into the Co-C bond and subsequent protodemetalation or intramolecular addition. rsc.org

Ligands are not mere spectators; they actively shape the steric and electronic environment of the metal center. This, in turn, influences every step of the catalytic cycle. In rhodium(II)-catalyzed reactions, the carboxylate or carboxamidate ligands on the dirhodium core are critical for modulating the reactivity and selectivity of the intermediate metal-carbene. acs.org Similarly, in alkyne metathesis, the choice of metal (e.g., molybdenum vs. tungsten) and the flexibility of the supporting ligands can determine whether the key intermediate is a metallacyclobutadiene or a more stable metallatetrahedrane, thereby dictating the entire reaction mechanism. nih.gov The development of copper-catalyzed reactions has also highlighted the importance of ligands in mediating transformations via copper carbene intermediates, which can react with alkynes through cyclopropenation or metathesis pathways. mdpi.com

Lack of Specific Kinetic and Thermodynamic Data for this compound Reactions Hinders Detailed Mechanistic Analysis

Despite the importance of understanding reaction mechanisms for the targeted synthesis of complex molecules, a thorough review of available scientific literature and chemical databases reveals a significant gap in the specific kinetic and thermodynamic data for reactions involving this compound. This absence of quantitative information, such as reaction rate constants, activation energies, and thermodynamic parameters (enthalpy and entropy of reaction), currently prevents a detailed analysis of kinetic versus thermodynamic control in its chemical transformations.

While general principles of kinetic and thermodynamic control are well-established in organic chemistry, their specific application to this compound remains speculative without empirical or computational data. Kinetic control favors the product that is formed fastest, typically via a lower activation energy pathway, whereas thermodynamic control leads to the most stable product, which may form more slowly. The interplay between these two regimes is crucial for predicting and controlling the outcome of chemical reactions.

For reactions involving this compound, several mechanistic pathways can be envisioned, including those involving the reactivity of the cyclopropane ring, the alkyne moiety, or a combination of both. For instance, the strained cyclopropane ring is susceptible to ring-opening reactions, which can proceed through various intermediates depending on the reaction conditions. Similarly, the carbon-carbon triple bond of the butynyl group can undergo a variety of addition and cycloaddition reactions.

Without specific data, it is not possible to construct an accurate reaction coordinate diagram that would illustrate the energy profiles of competing pathways. Such a diagram would be essential for understanding which products are favored under different conditions (e.g., temperature, catalyst, solvent).

Hypothetical Kinetic and Thermodynamic Data Tables:

To illustrate the type of information that is currently missing, the following tables present a hypothetical scenario for a reaction of this compound that could lead to two different products, Product A (the kinetic product) and Product B (the thermodynamic product). It must be emphasized that the data in these tables are purely illustrative and are not based on experimental or calculated values for this compound.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Product | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 298 K (s⁻¹) |

| Product A | 80 | 1.0 x 10¹² | 3.5 x 10⁻² |

| Product B | 95 | 5.0 x 10¹² | 1.2 x 10⁻⁴ |

This hypothetical data suggests that Product A would be the kinetic product due to its lower activation energy and consequently higher rate constant at a given temperature.

Table 2: Hypothetical Thermodynamic Data for a Reaction of this compound

| Product | Enthalpy of Reaction (ΔH) (kJ/mol) | Entropy of Reaction (ΔS) (J/mol·K) | Gibbs Free Energy of Reaction (ΔG) at 298 K (kJ/mol) |

| Product A | -50 | -20 | -44.04 |

| Product B | -70 | -15 | -65.53 |

In this hypothetical scenario, Product B would be the thermodynamic product as indicated by its more negative enthalpy and Gibbs free energy of reaction, signifying greater stability.

The absence of real data analogous to that presented in the hypothetical tables for this compound underscores the need for further experimental and computational research in this area. Such studies would be invaluable for elucidating the mechanistic intricacies of this compound's reactivity and for enabling the rational design of synthetic routes to novel and potentially valuable molecules.

Retrosynthetic Analysis of but 3 Yn 2 Yl Cyclopropane

Foundational Principles of Retrosynthesis Applied to Complex Molecules

Retrosynthetic analysis is a problem-solving technique that begins with the target molecule and works backward by conceptually breaking it down into simpler precursors. amazonaws.com This process involves a series of "disconnections," which are the reverse of known chemical reactions. The primary goal is to simplify the structure at each step, ultimately leading to readily available starting materials. e3s-conferences.org For complex molecules like (but-3-yn-2-yl)cyclopropane, which contains multiple functional groups and structural motifs, this analysis requires careful consideration of several key principles:

Simplification: Each retrosynthetic step should lead to a significant reduction in molecular complexity. This can involve disconnecting rings to form acyclic structures or separating the molecule into smaller, more manageable fragments. e3s-conferences.org

Recognition of Key Structural Features (Retrons): Identifying specific structural motifs, or "retrons," within the target molecule can suggest powerful and reliable bond-forming reactions in the forward synthesis. For this compound, the cyclopropane (B1198618) ring and the terminal alkyne are key retrons.

Chemoselectivity: When multiple functional groups are present, the retrosynthetic plan must consider the relative reactivity of these groups to avoid undesired side reactions in the forward synthesis. e3s-conferences.org

Stereocontrol: If the target molecule contains stereocenters, the retrosynthetic analysis must incorporate steps that will establish the desired stereochemistry in a controlled manner.

Computer-aided synthesis planning (CASP) tools are increasingly being used to automate the process of retrosynthesis by leveraging vast databases of chemical reactions. nih.govscispace.com These tools can propose diverse and novel disconnection strategies, aiding chemists in the design of efficient synthetic routes. nih.govscispace.com

Strategic Disconnections for Cyclopropyl-Alkyne Frameworks

The presence of both a cyclopropane ring and an alkyne chain in this compound offers several strategic opportunities for disconnection. The analysis can target the strained three-membered ring, the carbon-carbon triple bond, or the bond connecting these two moieties.

Disconnections Targeting the Cyclopropane Ring

The cyclopropane ring is a highly strained system, and its formation often involves specific and well-established synthetic methodologies. Therefore, disconnecting this ring is a logical primary step in the retrosynthesis.

One-Bond Disconnection: A single C-C bond disconnection within the cyclopropane ring is generally not a primary strategy as it leads to a diradical or zwitterionic intermediate that is difficult to form selectively.

Two-Bond Disconnection: A more powerful approach is a two-bond disconnection, which simplifies the cyclopropane ring into an alkene and a carbene or carbenoid equivalent. This is the reverse of a cyclopropanation reaction. This disconnection leads to two key synthons: a propenyl fragment and a methylene carbene equivalent. The synthetic equivalent for the carbene is often diiodomethane (B129776) in the presence of a zinc-copper couple (Simmons-Smith reaction) or a diazo compound with a suitable catalyst.

| Disconnection Strategy | Precursor 1 (Synthon) | Precursor 2 (Synthon) | Corresponding Forward Reaction |

| Two-bond C-C disconnection | 1-buten-3-yne | Methylene carbene (:CH2) | Cyclopropanation |

Disconnections Involving the Alkyne Chain

The terminal alkyne is another key functional group that can be targeted for disconnection. The carbon-carbon triple bond can be formed through various methods, providing several retrosynthetic possibilities.

C(sp)-C(sp) Disconnection: Disconnecting the triple bond itself is a less common strategy as it would lead to highly reactive and unstable synthons.

C(sp)-C(sp3) Disconnection: A more viable approach is to disconnect the bond between the alkyne and the adjacent chiral center. This leads to an acetylide anion and a cyclopropylmethyl cation equivalent. The acetylide can be generated from acetylene, and the cyclopropylmethyl fragment would require a suitable leaving group for an SN2-type reaction. This strategy is particularly useful as it allows for the introduction of the alkyne late in the synthesis. youtube.com

| Disconnection Strategy | Precursor 1 (Synthon) | Precursor 2 (Synthon) | Corresponding Forward Reaction |

| C(sp)-C(sp3) disconnection | Acetylide anion | 1-cyclopropylethyl cation | Alkylation of an acetylide |

Functional Group Interconversions (FGI) in Retrosynthetic Planning

For instance, the terminal alkyne could be retrosynthetically derived from an aldehyde via the Corey-Fuchs reaction or the Seyferth-Gilbert homologation. organic-chemistry.org This FGI step would transform the target molecule into an intermediate aldehyde, which might offer alternative disconnection strategies. Similarly, the secondary alcohol that would be the precursor to the chiral center could be oxidized to a ketone, allowing for stereoselective reduction in the forward synthesis.

| Target Functional Group | Precursor Functional Group | FGI Reaction (Forward Synthesis) |

| Terminal Alkyne | Aldehyde | Corey-Fuchs reaction, Seyferth-Gilbert homologation |

| Secondary Alcohol | Ketone | Stereoselective reduction (e.g., with a chiral reducing agent) |

Multi-Step Retrosynthetic Pathways and Complexity Reduction

A plausible multi-step retrosynthetic pathway for this compound could be:

Target Molecule: this compound

Disconnection 1 (C(sp)-C(sp3)): This disconnection simplifies the molecule into two smaller fragments: an acetylide anion and a 1-cyclopropylethyl electrophile. This is a powerful simplification as it separates the two key structural motifs.

Intermediate 1: 1-bromo-1-cyclopropylethane and Acetylene.

Disconnection 2 (FGI on 1-bromo-1-cyclopropylethane): The bromide can be introduced from a corresponding secondary alcohol.

Intermediate 2: 1-cyclopropylethanol.

Disconnection 3 (Grignard-type reaction): The alcohol can be formed from the reaction of cyclopropylmagnesium bromide with acetaldehyde.

Starting Materials: Cyclopropyl (B3062369) bromide and Acetaldehyde.

This multi-step pathway effectively reduces the complexity of the target molecule by breaking it down into simple, commercially available or easily prepared starting materials. The use of well-established reactions such as Grignard additions and acetylide alkylations makes this a feasible synthetic route.

Q & A

Q. How can isotopic labeling (e.g., ¹³C) enhance mechanistic studies of cyclopropane reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.